3-Aminopicolinic acid

Pyridine Chemistry Reaction Kinetics Decarboxylation Mechanism

3-Aminopicolinic acid (3-APA; 3-aminopyridine-2-carboxylic acid), CAS 1462-86-8, is a heterocyclic building block characterized by a pyridine ring bearing a carboxylic acid at the 2-position and a primary amine at the 3-position. Its physical properties include a melting point of 218–220 °C and a predicted pKa of ~1.32 (acidic).

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1462-86-8
Cat. No. B013487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopicolinic acid
CAS1462-86-8
Synonyms3-Aminopyridine-2-carboxylic Acid;  3-Amino-2-pyridinecarboxylic Acid; 
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)N
InChIInChI=1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10)
InChIKeyBOOMHTFCWOJWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopicolinic Acid (CAS 1462-86-8) – Core Chemical Identity and Baseline Procurement Reference


3-Aminopicolinic acid (3-APA; 3-aminopyridine-2-carboxylic acid), CAS 1462-86-8, is a heterocyclic building block characterized by a pyridine ring bearing a carboxylic acid at the 2-position and a primary amine at the 3-position. Its physical properties include a melting point of 218–220 °C and a predicted pKa of ~1.32 (acidic) . The compound is widely used as a synthetic intermediate in medicinal chemistry for constructing fused pyrimidine derivatives and as a versatile ligand in coordination chemistry .

Why Generic Substitution of 3-Aminopicolinic Acid with Other Aminopicolinic Acid Isomers or Derivatives Is Not Advisable


Interchanging 3-aminopicolinic acid with its regioisomers (e.g., 2-, 4-, or 5-aminopicolinic acid) or structurally similar analogs like 3-hydroxypicolinic acid is not straightforward due to fundamentally divergent reactivity, biological function, and coordination chemistry. The 3-amino substitution creates a unique electronic environment that enables dual chelation modes, facilitates distinct decarboxylation kinetics, and imparts specific biochemical effects not observed with other isomers [1]. For instance, 4-aminopicolinic acids are primarily deployed as herbicidal scaffolds, while 3-APA exhibits hyperglycemic activity via metal-dependent enzyme modulation [2]. This positional specificity underpins the need for precise compound selection in research and development workflows.

Quantitative Differentiation of 3-Aminopicolinic Acid Against Primary Analogs and In-Class Comparators


Decarboxylation Kinetics at 150 °C: 3-Aminopicolinic Acid vs. 2-Picolinic Acid and 3-Hydroxypicolinic Acid

At 150 °C in aqueous solution, 3-aminopicolinic acid and 3-hydroxypicolinic acid both exhibit a decarboxylation rate maximum at an acidity well above the isoelectric point, contrasting with 2-picolinic acid which reaches maximum rate at the zwitterionic pH (~5) [1]. The 3-amino substituent facilitates decarboxylation through inductive and field effects, a behavior distinct from unsubstituted picolinic acid [1].

Pyridine Chemistry Reaction Kinetics Decarboxylation Mechanism

MALDI-TOF MS Performance for Oligonucleotide Analysis: 3-Aminopicolinic Acid vs. 3-Hydroxypicolinic Acid and Picolinic Acid

In matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), 3-aminopicolinic acid (3-APA) enabled successful detection of single-stranded DNA segments up to 150 nucleotides in length and double-stranded DNA of 246 base pairs as an ultraviolet-absorbing matrix [1]. The study directly compares 3-APA with 3-hydroxypicolinic acid and picolinic acid matrices, demonstrating its utility for large DNA analysis [1].

Analytical Chemistry Mass Spectrometry Biopolymer Analysis

Pt(IV) Complex Cytotoxicity: 3-Picolinic Acid Derivatives vs. 4-Picolinic Acid Derivatives vs. Cisplatin

Pt(IV) complexes synthesized with 3-picolinic acid (the non-aminated analog) as a ligand exhibited cytotoxic activity across NCI human cancer cell lines, with isopropylamine derivatives showing IC₅₀ values in the low micromolar range and overcoming cisplatin cross-resistance with resistance factors of 1.4–3.2 [1]. This study directly compares 3-picolinic acid with 4-picolinic acid ligands, establishing the differential activity profiles of the two regioisomers [1].

Medicinal Chemistry Bioinorganic Chemistry Anticancer Agents

PEPCK Enzyme Modulation: 3-Aminopicolinic Acid (Activator) vs. 3-Mercaptopicolinic Acid (Inhibitor)

3-Aminopicolinic acid acts as a metal-chelating agent that permits Fe²⁺ to activate phosphoenolpyruvate carboxykinase (PEPCK), thereby enhancing gluconeogenesis and causing hyperglycemia in rats, with an IC₅₀ > 1 mM at pH 8.3 [1][2]. In stark contrast, the closely related 3-mercaptopicolinic acid is a potent inhibitor of the same enzyme [3]. This functional divergence, dictated by a single heteroatom substitution (NH₂ vs. SH), underscores the non-interchangeability of these analogs.

Enzymology Metabolism Gluconeogenesis

Coordination Chemistry: Metal Chelation Capacity of 3-Aminopicolinic Acid vs. Picolinic Acid

3-Aminopicolinic acid chelates Fe²⁺, Co²⁺, and Mn²⁺ ions, as measured spectrophotometrically, and forms stable complexes that are active in PEPCK modulation [1]. While stability constants are not directly reported in the open literature, the compound's ability to form Eu(III) luminescent complexes has been documented, highlighting its potential in materials science applications [2].

Coordination Chemistry Metal Complexes Catalysis

Optimal Application Scenarios for 3-Aminopicolinic Acid Based on Evidenced Differentiation


MALDI-TOF MS Analysis of High-Molecular-Weight Oligonucleotides

Use 3-aminopicolinic acid as a UV-absorbing matrix for the detection of large single-stranded DNA (up to 150-mer) and double-stranded DNA (246 bp) [1]. Its performance is comparable to 3-hydroxypicolinic acid and superior to picolinic acid for high-mass biopolymers, making it a preferred matrix for genomics and proteomics applications requiring soft ionization of nucleic acids [1].

Synthesis of Pt(IV) Anticancer Complexes with Circumvented Cisplatin Resistance

Employ 3-aminopicolinic acid or its derivatives as ligands in the design of platinum(IV) prodrugs. The resulting complexes have demonstrated the ability to overcome cisplatin cross-resistance (resistance factors of 1.4–3.2) in NCI cancer cell line screens [1]. This provides a strategic advantage over 4-picolinic acid-based complexes, which exhibit distinct activity profiles [1].

Enzymatic Studies of Gluconeogenesis and PEPCK Activation

Use 3-aminopicolinic acid as a selective activator of phosphoenolpyruvate carboxykinase (PEPCK) in in vitro and in vivo metabolic studies. It acts via Fe²⁺ chelation to enhance enzyme activity, in direct contrast to the inhibitory effect of 3-mercaptopicolinic acid [1][2]. This specificity makes it a valuable tool for dissecting gluconeogenic pathways and studying hyperglycemic mechanisms.

Coordination Chemistry and Luminescent Material Design

Leverage the bidentate/tridentate coordination capability of 3-aminopicolinic acid to synthesize stable metal complexes with transition metals (Fe, Co, Mn) and lanthanides (Eu) [1][2]. These complexes are investigated for their luminescent properties and potential applications in sensors and materials science, offering a synthetic route not accessible with unsubstituted picolinic acid [2].

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